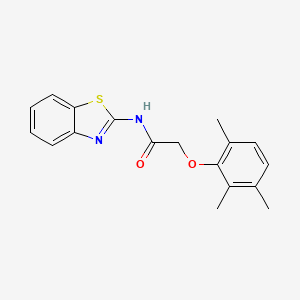

8-quinolinyl (3-bromopropanoyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including structures similar to 8-quinolinyl (3-bromopropanoyl)carbamate, often involves complex reactions that enable the incorporation of diverse functional groups. For instance, reactions starting from 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by treatment with various reagents can lead to ambiphilic molecules or further functionalized quinolines. Compounds like 3-aryl-2-bromopropanoic acid esters have been reacted with diamines to yield quinoxaline derivatives, showcasing the versatility in synthesizing quinoline-related structures (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010); (N. Pokhodylo, R. Martyak, M. P. Rogovyk, V. Matiychuk, M. Obushak, 2021).

Molecular Structure Analysis

The molecular structure of 8-quinolinyl (3-bromopropanoyl)carbamate and related quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which significantly influence their chemical reactivity and interaction capabilities. The structure-activity relationship (SAR) of these compounds often depends on the substitution pattern on the quinoline core and the nature of the linked groups, impacting their biological and physical properties.

Chemical Reactions and Properties

Quinoline derivatives engage in a range of chemical reactions, including hydrolysis, coordination to metals, and cyclization reactions. Their bifunctional nature enables them to form complexes with metals such as Cu(I), Ag(I), and Pd(II), highlighting their potential in coordination chemistry and catalysis (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010).

Scientific Research Applications

Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones

A facile protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates demonstrates a practical approach to synthesize bioactive natural products and synthetic drugs. This method, utilizing K2S2O8 as an oxidant in metal- and base-free conditions, highlights the versatility of quinoline derivatives in synthetic chemistry, potentially including the synthesis and functionalization of 8-quinolinyl (3-bromopropanoyl)carbamate analogs (Long-Yong Xie et al., 2019).

Quinoline Antibacterials and DNA Gyrase Assay

Quinoline derivatives, including 8-quinolinyl (3-bromopropanoyl)carbamate, are explored for their antibacterial potency, highlighting the crucial role of structural motifs like quinoline in developing antibacterial agents. The study of quinolone antibacterials using a DNA gyrase assay to correlate with minimum inhibitory concentrations against various organisms emphasizes the therapeutic potential of quinoline-based compounds (J. Domagala et al., 1986).

Palladium Complexes with Quinoline Ligands

The synthesis of unsymmetrical pincer ligands with an 8-hydroxyquinoline core and their palladium(II) complexes demonstrates the application of quinoline derivatives in catalysis, particularly in amine and copper-free Sonogashira coupling. This suggests potential catalytic applications for 8-quinolinyl (3-bromopropanoyl)carbamate derivatives in organic synthesis (Satyendra Kumar et al., 2017).

Quinoline-8-carboxamides as PARP-1 Inhibitors

The design and synthesis of quinoline-8-carboxamides for the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design, underscore the potential of quinoline derivatives in the development of therapeutic agents for various diseases. This research route could extend to 8-quinolinyl (3-bromopropanoyl)carbamate derivatives, exploring their role as PARP-1 inhibitors (A. Lord et al., 2009).

properties

IUPAC Name |

quinolin-8-yl N-(3-bromopropanoyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-7-6-11(17)16-13(18)19-10-5-1-3-9-4-2-8-15-12(9)10/h1-5,8H,6-7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVXFRCHPIRGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)NC(=O)CCBr)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

quinolin-8-yl N-(3-bromopropanoyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)

![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)

![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)